molecular formula C15H18ClF3N4O B3035943 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperidine-4-carboxamide CAS No. 338780-70-4

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperidine-4-carboxamide

Cat. No. B3035943
CAS RN: 338780-70-4
M. Wt: 362.78 g/mol
InChI Key: NYOTXXPYBJTSNU-UHFFFAOYSA-N
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Description

The compound “1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperidine-4-carboxamide” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

Scientific Research Applications

Glycine Transporter Inhibition

  • Glycine Transporter 1 Inhibitor : A structurally related compound was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This inhibitor exhibited potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increased glycine concentration in cerebrospinal fluid in rats (Yamamoto et al., 2016).

  • Potential in Schizophrenia Treatment : Another derivative was found to be a powerful GlyT1 inhibitor with significant effects in rodent models for schizophrenia without causing central nervous system side effects (Yamamoto et al., 2016).

Molecular Interaction Studies

  • CB1 Cannabinoid Receptor Modulation : Research on a similar compound revealed structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1), impacting binding affinity and binding cooperativity (Khurana et al., 2014).

  • Antagonist Interaction with CB1 Receptor : Studies on an antagonist related to the compound showed its potential interaction with the CB1 cannabinoid receptor, suggesting its role in binding interactions and possibly conferring antagonist or inverse agonist activity (Shim et al., 2002).

Chemical Synthesis and Optimization

  • Synthesis and Biological Evaluation : Synthesis and pharmacological activity of related Schiff’s bases and 2-azetidinones were investigated, confirming the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas et al., 2016).

  • Novel Synthesis Methods : A study described novel methods for the synthesis of derivatives, indicating the versatility and potential for novel applications (Svoboda & Paleček, 1995).

Antimicrobial and Antineoplastic Applications

  • Antimicrobial Activity : New heterocyclic compounds derived from a similar structure were synthesized and tested for their antimicrobial activities (Abdel-rahman et al., 2002).

  • Tyrosine Kinase Inhibitor in Chronic Myelogenous Leukemia : A related compound, an antineoplastic tyrosine kinase inhibitor, showed promise in Phase I clinical trials for chronic myelogenous leukemia, with the study aiming to understand its main metabolic pathways in humans (Gong et al., 2010).

Fungicidal and Antiviral Applications

  • Fungicidal and Antiviral Activities : A structurally related compound demonstrated good fungicidal and antiviral activities against tobacco mosaic virus, highlighting its potential in agricultural applications (Li et al., 2015).

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF3N4O/c1-22(2)9-21-14(24)10-3-5-23(6-4-10)13-12(16)7-11(8-20-13)15(17,18)19/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOTXXPYBJTSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-4-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperidine-4-carboxamide

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